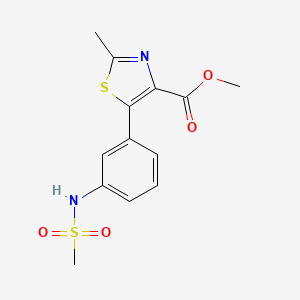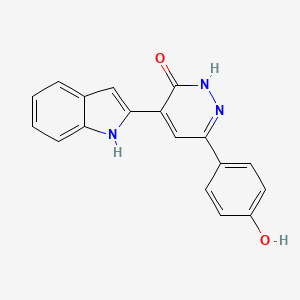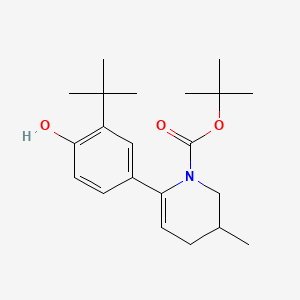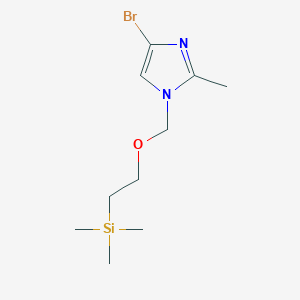
5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Methyl Ester is a complex organic compound with a unique structure that combines a thiazole ring with a methanesulfonylamino-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Methyl Ester typically involves multiple steps. One common method includes the reaction of 3-methanesulfonylamino-benzaldehyde with thioamide under acidic conditions to form the thiazole ring. This intermediate is then methylated using methyl iodide in the presence of a base to yield the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring can also interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester.
5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Propyl Ester: Similar structure but with a propyl ester group.
Uniqueness
The uniqueness of 5-(3-methanesulfonylamino-phenyl)-2-methyl-thiazole-4-carboxylic Acid Methyl Ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group provides strong interactions with proteins, while the thiazole ring offers stability and potential interactions with nucleic acids.
Properties
Molecular Formula |
C13H14N2O4S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 5-[3-(methanesulfonamido)phenyl]-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4S2/c1-8-14-11(13(16)19-2)12(20-8)9-5-4-6-10(7-9)15-21(3,17)18/h4-7,15H,1-3H3 |
InChI Key |
PKLQKRVTEATIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)



![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)




![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)



